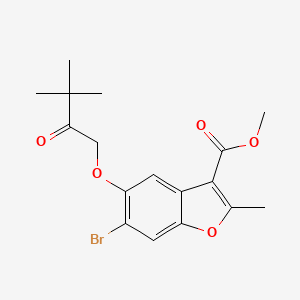

Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at the C6 position, a 3,3-dimethyl-2-oxobutoxy substituent at C5, and a methyl ester group at C2. The compound’s synthesis typically involves halogenation and etherification steps starting from benzofuran precursors such as 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, followed by functionalization with reagents like dimethyl sulfate and halogenating agents . Its structural complexity, particularly the branched 3,3-dimethyl-2-oxobutoxy chain, distinguishes it from simpler benzofuran derivatives and may influence its physicochemical and biological properties.

Properties

IUPAC Name |

methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO5/c1-9-15(16(20)21-5)10-6-13(11(18)7-12(10)23-9)22-8-14(19)17(2,3)4/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNHVVJPFSVOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from simpler organic molecules One common approach is to start with a benzofuran derivative and introduce the bromine atom through a bromination reaction

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and using catalysts to increase yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Industry: While not widely used industrially, it can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ester groups can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s key structural features are compared with similar benzofuran derivatives in Table 1.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations:

- Bulkier Substituents: The target compound’s 3,3-dimethyl-2-oxobutoxy group increases molecular weight (411.25 g/mol) compared to derivatives with smaller substituents like methoxy (315.12 g/mol in compound 4) or cyanomethoxy (340.13 g/mol) .

- The target compound’s XLogP3 (~3.8) balances lipophilicity and solubility.

- Hydrogen Bonding: The target compound’s six hydrogen bond acceptors (vs. 4–5 in analogs) may improve binding to polar biological targets but reduce blood-brain barrier penetration .

Stability and Metabolic Considerations

- Halogen Stability: Bromine at C6 (common in all analogs) increases metabolic stability compared to chlorine .

- Ester Hydrolysis: Methyl esters (target compound, ) are more resistant to hydrolysis than ethyl esters (), prolonging half-life in vivo.

- Oxobutoxy Group: The 2-oxo group in the target compound may undergo keto-enol tautomerism, affecting solubility and reactivity .

Biological Activity

Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities.

Before delving into biological activities, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C19H23BrO5 |

| Molecular Weight | 411.287 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 466.9 ± 40.0 °C |

| Flash Point | 236.2 ± 27.3 °C |

| LogP | 4.61 |

1. Anti-Tumor Activity

Benzofuran derivatives, including compounds similar to this compound, have shown significant anti-tumor properties in various studies. Research indicates that these compounds can inhibit cell growth in several cancer cell lines:

- Ovarian Cancer (OVCAR) : In vitro studies revealed that certain benzofuran derivatives exhibit IC50 values ranging from 11 μM to 12 μM against human ovarian cancer cells .

- Breast and Prostate Cancer : Recent investigations into benzofuran-substituted chalcones demonstrated enhanced activity against MCF-7 (breast) and PC-3 (prostate) cancer cell lines, indicating the potential for developing new anticancer agents .

2. Anti-inflammatory Activity

The benzofuran core structure is associated with anti-inflammatory effects. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound may also possess therapeutic potential in inflammatory diseases.

3. Antimicrobial Activity

Benzofuran derivatives have exhibited antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The introduction of specific substituents in the benzofuran structure has been linked to enhanced antibacterial activity.

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzofuran derivatives against different cancer cell lines, including leukemia and non-small cell lung cancer. The results indicated that compounds with a similar structure to this compound exhibited inhibition rates exceeding 50% at concentrations as low as 10 μM in several cases .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study on inflammation models, benzofuran derivatives were administered to assess their impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting that compounds like this compound could be beneficial in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for Methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a benzofuran precursor followed by etherification and esterification. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert gas .

- Etherification : React the brominated intermediate with 3,3-dimethyl-2-oxobutanol using a base (e.g., K₂CO₃) in acetone at 60–80°C to introduce the alkoxy group .

- Esterification : Employ methyl chloroformate in dichloromethane with a catalytic amount of DMAP .

Optimization strategies include monitoring via TLC and adjusting solvent polarity to minimize side reactions. Yields >70% are achievable with strict temperature control .

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify peaks for the bromine-substituted aromatic ring (δ 7.2–7.8 ppm) and the 3,3-dimethyl-2-oxobutoxy group (δ 1.2–1.4 ppm for CH₃) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 425.04 .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) of benzofuran derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine) to isolate structural contributors to activity .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., HeLa or MCF-7 lines) to differentiate mechanisms .

- Computational Docking : Model interactions with proteins like EGFR or tubulin to predict binding affinities and reconcile divergent results .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for in vitro studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 25°C and 40°C) .

- Oxidative stress (3% H₂O₂) .

- HPLC-PDA Analysis : Track degradation products using a C18 column (mobile phase: acetonitrile/water, 70:30). Stability is confirmed if >95% purity is retained after 24 hours .

Q. What strategies mitigate low yields in cross-coupling reactions involving the bromine substituent?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination .

- Solvent Optimization : Use toluene or dioxane to enhance catalytic efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Perform quantitative solubility assays in DMSO, ethanol, and hexane using UV-Vis spectroscopy (λmax = 280 nm) .

- Molecular Dynamics Simulations : Calculate Hansen solubility parameters to predict miscibility gaps .

- Literature Cross-Validation : Compare results with structurally similar benzofurans (e.g., ethyl 6-bromo-5-[(2-chlorophenyl)methoxy] derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.